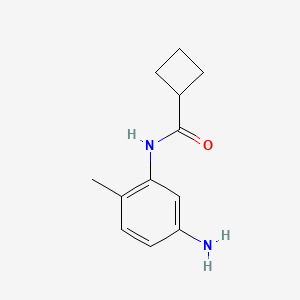

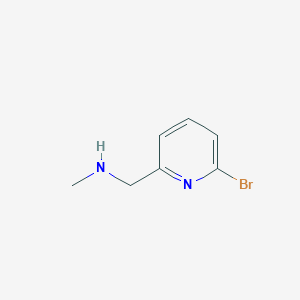

1-(6-溴吡啶-2-基)-N-甲基甲胺

描述

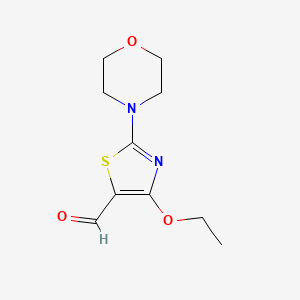

The compound "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" is a brominated pyridine derivative. Pyridine derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom on the pyridine ring makes it a potential candidate for further functionalization through various chemical reactions, such as nucleophilic substitution or coupling reactions.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by selective methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This demonstrates the intricacies involved in the synthesis of brominated pyridine compounds, which likely extend to the synthesis of "1-(6-Bromopyridin-2-yl)-N-methylmethanamine".

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . Similarly, the molecular geometry of such compounds can be compared with theoretical studies using density functional theory (DFT), which can reproduce the structure accurately . These techniques would be applicable to the analysis of "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" to determine its precise molecular geometry.

Chemical Reactions Analysis

Brominated pyridine compounds are reactive intermediates that can undergo various chemical transformations. For instance, bromination of 1-methyl-6-bromopyridone-2 leads to the formation of 1-methyl-3,5,6-tribromopyridone-2, which can further react with phosphorus pentabromide to yield tetrabromopyridine . This indicates the reactivity of the bromine atoms on the pyridine ring, which could be exploited in the chemical reactions involving "1-(6-Bromopyridin-2-yl)-N-methylmethanamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Schiff base compounds like 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol display intramolecular hydrogen bonding, which can affect their melting points, solubility, and stability . The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions that govern these properties . The presence of a methyl group and a bromine atom on the pyridine ring can also influence the electronic properties and reactivity of the compound, as seen in the synthesis and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . These properties would be relevant to "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" and could be studied using similar analytical techniques.

科学研究应用

-

1-(6-Bromopyridin-2-yl)ethan-1-one

- Application Summary : This compound is a bioactive small molecule and a building block used in various scientific research applications .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .

- Results or Outcomes : The results or outcomes of these applications are not specified in the source .

-

2-(Pyridin-2-yl) Pyrimidine Derivatives

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : The specific methods of application or experimental procedures for these derivatives are not detailed in the source .

- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

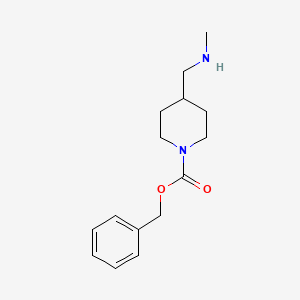

1-(6-Bromopyridin-2-yl)piperazine

- Application Summary : This compound is a bioactive small molecule and a building block used in various scientific research applications .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .

- Results or Outcomes : The results or outcomes of these applications are not specified in the source .

-

Ethyl 6-(5-(m-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12p)

- Application Summary : This compound is a novel 2-(pyridin-2-yl) pyrimidine derivative that was designed, synthesized and its biological activities were evaluated .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .

- Results or Outcomes : The results or outcomes of these evaluations are not specified in the source .

安全和危害

属性

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594690 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromopyridin-2-YL)-N-methylmethanamine | |

CAS RN |

675109-37-2 | |

| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。